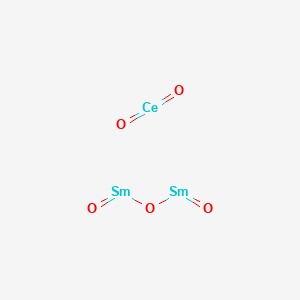
Samarium(III)hydroxidehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium(III) hydroxide hydrate is an inorganic compound with the chemical formula Sm(OH)₃·xH₂O. It is a yellow solid that is part of the lanthanide series of elements. Samarium is a rare earth element, and its compounds are known for their unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Samarium(III) hydroxide hydrate can be synthesized using various methods. One common method involves the hydrothermal process, where samarium salts are reacted with a base under high temperature and pressure conditions. This method yields samarium(III) hydroxide nanoparticles with specific structural and morphological characteristics .
Industrial Production Methods
In industrial settings, samarium(III) hydroxide hydrate is often produced by reacting samarium oxide with water. The reaction is typically carried out at elevated temperatures to ensure complete conversion to the hydroxide form. The resulting product is then hydrated to obtain the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Samarium(III) hydroxide hydrate undergoes several types of chemical reactions, including:
Acid-Base Reactions: Reacts with acids to form samarium salts and water.
Thermal Decomposition: Decomposes to samarium oxide hydroxide (SmO(OH)) when heated, and further heating produces samarium oxide (Sm₂O₃).
Common Reagents and Conditions
Acids: Common acids like hydrochloric acid and sulfuric acid are used to react with samarium(III) hydroxide hydrate to produce samarium salts.
Major Products Formed
Samarium Salts: Formed by reacting with acids.
Samarium Oxide Hydroxide and Samarium Oxide: Formed through thermal decomposition.
Applications De Recherche Scientifique
Samarium(III) hydroxide hydrate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which samarium(III) hydroxide hydrate exerts its effects is primarily through its chemical reactivity. It can interact with various molecular targets, including acids and bases, to form different products. The pathways involved in these reactions are typically governed by the principles of acid-base chemistry and thermal decomposition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Neodymium(III) hydroxide
- Europium(III) hydroxide
- Samarium(III) oxide
Uniqueness
Samarium(III) hydroxide hydrate is unique due to its specific chemical reactivity and the ability to form various products under different conditions. Its applications in diverse fields such as chemistry, biology, and industry further highlight its versatility compared to other similar compounds .
Propriétés
IUPAC Name |
samarium(3+);trihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Sm/h4*1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVKZCSXQGTND-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5O4Sm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Sulfocalix[4]arene](/img/structure/B7802416.png)




![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)



![Di-mu-hydroxo-[(N,N,N',N'-tetramethylethylenediamine)copper(II)] dichloride](/img/structure/B7802512.png)
